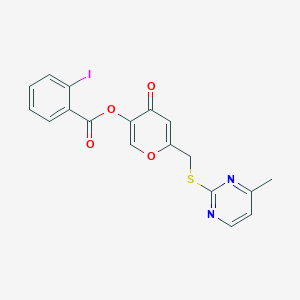

![molecular formula C20H18N4OS2 B2578894 Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897475-17-1](/img/structure/B2578894.png)

Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

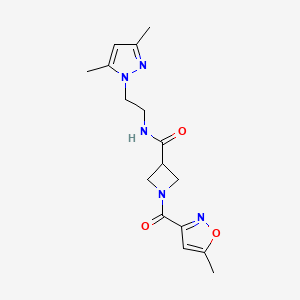

Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, also known as BMTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMTM is a heterocyclic compound that contains a piperazine and a benzothiazole ring in its structure. The compound has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Applications De Recherche Scientifique

DNA Interaction and Biological Staining

Compounds with structural features similar to Benzo[d]thiazol-2-yl derivatives, such as Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Such compounds are extensively utilized as fluorescent DNA stains in cell biology for chromosome and nuclear staining, and for analyzing nuclear DNA content values in flow cytometry. Their ability to enter cells readily and their specific DNA-binding properties make them valuable tools in genetic and cellular research U. Issar, R. Kakkar, 2013.

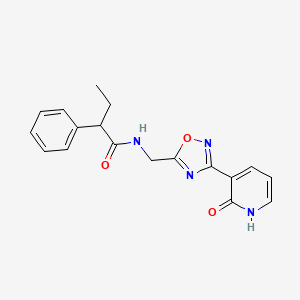

Neuropharmacological Applications

Arylpiperazine derivatives, a structural motif present in the compound of interest, are key pharmacophores in the development of drugs targeting dopamine D2 receptors, which are crucial in treating schizophrenia, Parkinson's disease, depression, and anxiety. The structural features of these compounds, such as the aromatic moiety, cyclic amine, and lipophilic fragment, contribute significantly to their affinity towards D2 receptors. This highlights their importance in neuropharmacology and drug design aimed at modulating dopaminergic pathways Radomír Jůza et al., 2022.

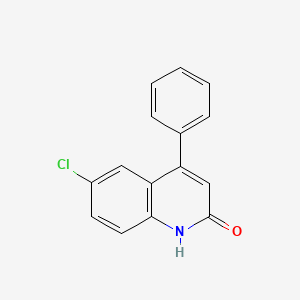

Antimicrobial and Anticancer Applications

Benzothiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The benzothiazole ring, a core feature of the compound , is integral to many synthetic bioactive molecules. Such derivatives have been found to possess anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer activities. This wide range of pharmacological activities underlines the potential of benzothiazole-containing compounds in developing new therapeutic agents M. Bhat, S. L. Belagali, 2020.

Mécanisme D'action

Target of Action

The primary targets of Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the cyclooxygenase enzymes (COX-1 and COX-2) and the LasB quorum sensing system in Gram-negative bacteria .

Mode of Action

This compound: interacts with its targets by inhibiting their activities. It shows promising quorum-sensing inhibitors with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . It also exhibits potent COX-2 inhibition (IC 50 = 0.11–0.17 μM) near to celecoxib .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . It also inhibits the cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Result of Action

The molecular and cellular effects of This compound include the inhibition of bacterial growth and biofilm formation, as well as the suppression of inflammation .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of an O-alkyl moiety at position 2, 3 and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series .

Propriétés

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS2/c1-13-5-4-8-16-17(13)22-20(27-16)24-11-9-23(10-12-24)19(25)18-21-14-6-2-3-7-15(14)26-18/h2-8H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSWJQQQBSDDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2578813.png)

![ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate](/img/structure/B2578817.png)

![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2578823.png)

![4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene](/img/structure/B2578827.png)